molecular formula C7H5Br2F B038247 2-Bromo-5-fluorobenzyl bromide CAS No. 112399-50-5

2-Bromo-5-fluorobenzyl bromide

Cat. No.: B038247
CAS No.: 112399-50-5
M. Wt: 267.92 g/mol
InChI Key: CZLWYKAZAVYQIK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2-Bromo-5-fluorobenzyl bromide is a chemical compound used as an intermediate in the synthesis of various pharmaceuticals

Mode of Action

It is known that benzylic halides, such as this compound, can undergo nucleophilic substitution reactions . In these reactions, the bromine atom attached to the benzyl group can be replaced by a nucleophile, leading to the formation of a new bond.

Biochemical Pathways

It is used as an intermediate in the synthesis of benzazepines , which are known to interact with various biochemical pathways, including those involving dopamine and serotonin receptors.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be stored in a cool, dry condition and is incompatible with strong oxidizing agents . It is also important to ensure adequate ventilation when handling this compound due to its potential toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-5-fluorobenzyl bromide can be synthesized through the bromination of 5-fluorobenzyl alcohol. The reaction typically involves the use of phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) as brominating agents . The reaction is carried out under controlled conditions to ensure the selective bromination of the benzyl group.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to maintain precise control over reaction parameters. This method enhances the yield and purity of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluorobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide (NaN₃), potassium thiolate (KSR), and sodium alkoxide (NaOR).

    Suzuki-Miyaura coupling: This reaction requires a palladium catalyst, a base such as potassium carbonate (K₂CO₃), and a boronic acid or ester.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorobenzyl bromide
  • 2-Bromo-3-fluorobenzyl bromide
  • 2-Bromo-6-fluorobenzyl bromide

Uniqueness

2-Bromo-5-fluorobenzyl bromide is unique due to the specific positioning of the bromine and fluorine atoms on the benzyl ring. This unique arrangement imparts distinct reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2F/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZLWYKAZAVYQIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CBr)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333756
Record name 2-Bromo-5-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112399-50-5
Record name 2-Bromo-5-fluorobenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-2-(bromomethyl)-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of (2-bromo-5-fluorophenyl)methanol (11, 4.10 g, 20.0 mmol) in dry DME (40 mL) at 0° C. was added a solution of PBr3 (3.25 g, 12.0 mmol) in dry DME (40 mL) dropwise. The mixture was then slowly warmed up to RT and stirred at for another 3 h. The mixture was diluted with water (100 mL), and extracted with 1:1 petroleum-ether-EtOAc (100 mL×2). The combined extracts were washed with saturated NaHCO3 and brine, dried over MgSO4 and concentrated to give 1-bromo-2-(bromomethyl)-4-fluorobenzene (12).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 18.9 g (100 mmol) of 2-bromo-5-fluorotoluene, 17.8 g (100 mmol) of N-bromosuccinimide, 400 mg of benzoyl peroxide, and 200 ml of CCl4 were refluxed for 2 h. The resulting mixture was filtered through a glass frit (G2), and the precipitate was additionally washed with 3×50 ml of CCl4. The combined filtrate was evaporated to dryness. Fractional distillation of the residue (bp 92-96° C./ 4 mm Hg) gave the title product as colorless oil. Yield 19.0 g (71%).
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-5-fluorobenzyl bromide
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2-Bromo-5-fluorobenzyl bromide
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2-Bromo-5-fluorobenzyl bromide
Reactant of Route 4
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2-Bromo-5-fluorobenzyl bromide
Reactant of Route 5
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2-Bromo-5-fluorobenzyl bromide
Reactant of Route 6
2-Bromo-5-fluorobenzyl bromide

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